molecular formula C23H24N4O5S B4054574 ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate

ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate

Cat. No.: B4054574
M. Wt: 468.5 g/mol
InChI Key: XJQIAHXOLMCNKO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.14674105 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Characterization : Quinazolinone derivatives, including structures related to ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate, have been synthesized and characterized, showing antibacterial and antifungal activities (El-Shenawy, 2017). These compounds are synthesized from quinazolinylbenzoic acid and further reacted to produce various derivatives.

  • Anticancer and Antihypertensive Properties : Piperidine derivatives with a quinazoline ring system have been evaluated for their antihypertensive activity, with some compounds showing significant effects in models of hypertension (Takai et al., 1986). Additionally, some quinazoline derivatives have been identified with potential anticancer properties, indicating the broad therapeutic applications of these compounds (Markosyan et al., 2014).

  • Antimicrobial Activity : The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound related to the this compound, and its antimicrobial activity highlight the potential of quinazoline derivatives in combating microbial infections (Kariyappa et al., 2016).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques : Research on the synthesis of quinazoline derivatives includes exploring diverse chemical reactions and conditions to create novel compounds with potential biological activities. For instance, the use of stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones has been documented, providing a method to produce complex quinazoline structures (Bates & Li, 2002).

  • Structural Analysis and X-Ray Crystallography : Detailed structural analysis, including X-ray crystallography, is essential for understanding the molecular geometry and potential interaction mechanisms of quinazoline derivatives. This analysis facilitates the design of derivatives with enhanced biological activities (Rimaz et al., 2009).

Properties

IUPAC Name

ethyl 4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-2-32-23(29)25-12-10-17(11-13-25)26-21(28)19-8-3-4-9-20(19)24-22(26)33-15-16-6-5-7-18(14-16)27(30)31/h3-9,14,17H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQIAHXOLMCNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 6
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ethyl 4-[2-[(3-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate

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